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3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione

medicinal chemistry physicochemical profiling purine scaffold optimization

3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is a fully synthetic, small-molecule purine-2,6-dione (xanthine) derivative with the molecular formula C18H21N7O4 and a molecular weight of 399.4 g·mol⁻¹. The compound is catalogued as part of the InterBioScreen synthetic screening library, which specializes in functionalized heterocyclic scaffolds for drug discovery and agrochemical screening programmes.

Molecular Formula C18H21N7O4
Molecular Weight 399.4g/mol
CAS No. 332103-66-9
Cat. No. B409314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione
CAS332103-66-9
Molecular FormulaC18H21N7O4
Molecular Weight399.4g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C
InChIInChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27)
InChIKeyBMERCNYAAJPSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-66-9): Chemical Class, Physicochemical Profile, and Research Provenance


3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is a fully synthetic, small-molecule purine-2,6-dione (xanthine) derivative with the molecular formula C18H21N7O4 and a molecular weight of 399.4 g·mol⁻¹ . The compound is catalogued as part of the InterBioScreen synthetic screening library, which specializes in functionalized heterocyclic scaffolds for drug discovery and agrochemical screening programmes . It features three distinct pharmacophoric elements: an N3-methyl substituent, an N7-(4-nitrobenzyl) group, and a C8-(4-methylpiperazin-1-yl) moiety. This substitution pattern distinguishes it structurally from simpler xanthine analogs such as caffeine and theophylline, and places it within a chemical space recognized for interactions with purine-recognizing biological targets including adenosine receptors and phosphodiesterases .

Why Generic Substitution of Purine-2,6-Dione Analogs Is Not Feasible: Structural Determinants of Target Engagement, Physicochemical Behaviour, and Screening Performance for 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione


Purine-2,6-dione analogs cannot be substituted interchangeably because target engagement, solubility, and metabolic stability are exquisitely sensitive to the identity of the N7-benzyl and C8-amino substituents [1]. In the specific case of CAS 332103-66-9, the combination of a 4-nitrobenzyl group at N7 and a 4-methylpiperazine ring at C8 is predicted to yield a distinct hydrogen-bonding and electrostatic profile compared to analogs bearing a 3-chlorobenzyl, unsubstituted benzyl, or bromine at these positions [2]. The electron-withdrawing nitro group lowers the electron density of the purine core, potentially altering stacking interactions with aromatic residues in enzyme active sites or receptor binding pockets. The C8-piperazine introduces a basic tertiary amine (predicted pKa ≈ 8–9) that is absent in 8-bromo- or 8-aminoalkyl analogs, directly affecting ionization state at physiological pH and thereby influencing membrane permeability and off-target binding . Generic replacement with a related purine-2,6-dione lacking either the nitrobenzyl or the piperazine moiety would therefore compromise the molecular recognition profile that is the basis for selecting this compound in a focused screening campaign.

Quantitative Comparative Evidence for 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione: Structural, Physicochemical, and Pharmacophoric Differentiation from Closest Analogs


C8 Substituent Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Differentiates 4-Methylpiperazine from 8-Bromo and 8-Aminoalkyl Analogs

The C8 position of the target compound carries a 4-methylpiperazine ring, contributing a tertiary amine and two hydrogen-bond acceptor nitrogen atoms. The 8-bromo analog (8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione) lacks any hydrogen-bond acceptor at C8 and has a smaller van der Waals volume, while the 8-{[2-(dimethylamino)ethyl]amino} analog (CAS 476481-24-0) possesses a flexible aminoalkyl chain with a terminal tertiary amine. The piperazine ring imposes conformational restriction not present in the flexible aminoethyl chain, reducing the entropic penalty upon target binding . Based on structural comparison, the target compound offers two additional hydrogen-bond acceptor sites versus the 8-bromo analog, and a conformationally constrained basic center versus the 8-aminoalkyl analog . No direct comparative bioactivity data is publicly available for these analogs in a common assay system.

medicinal chemistry physicochemical profiling purine scaffold optimization

N7 Substituent Electronic Effect: 4-Nitrobenzyl vs. 3-Chlorobenzyl Modulates Purine Core Electron Density and Computed LogP

The N7-(4-nitrobenzyl) group contains a strongly electron-withdrawing para-nitro substituent (Hammett σₚ = +0.78), whereas the closest analog 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 878431-51-7) features a meta-chloro substituent (σₘ = +0.37) [1]. The nitro group withdraws electron density from the purine core more strongly than chlorine, which can alter π-stacking interactions and the acidity of the N1 H and N3 H positions. Computed XLogP3-AA for the 3-chlorobenzyl analog is 1.9, while the target compound is predicted to have a lower XLogP due to the more polar nitro group (estimated XLogP ≈ 1.0–1.4 based on fragment-based calculation) [2]. No experimentally measured logP or logD value has been published for either compound.

physicochemical properties Hammett substituent constant lipophilicity

Scaffold-Class Inference: Purine-2,6-Dione Core with C8-Piperazine and N7-Nitrobenzyl Maps to Established Adenosine Receptor and Phosphodiesterase Pharmacophore Space

Purine-2,6-dione (xanthine) derivatives are a well-validated scaffold class for adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Literature structure–activity relationship (SAR) studies have established that: (i) an N7-benzyl substituent enhances affinity for adenosine A₁ and A₂A receptors; (ii) a C8-piperazine substituent contributes to PDE inhibitory activity; and (iii) electron-withdrawing para-substituents on the N7-benzyl ring can modulate selectivity between adenosine receptor subtypes [1]. The target compound combines all three features—N7-(4-nitrobenzyl), C8-(4-methylpiperazin-1-yl), and N3-methyl—into a single chemical entity, placing it at the intersection of adenosine and PDE pharmacology . In contrast, 1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7H-purine-2,6-dione (CAS 52943-65-4) lacks the N7-benzyl group entirely, which is predicted to abolish adenosine A₁/A₂A receptor affinity while retaining PDE interaction potential . No direct comparative pharmacological data is available in a single assay system for these compounds.

pharmacophore modeling adenosine receptor phosphodiesterase inhibition xanthine scaffold

Predicted Ionization State at Physiological pH: 4-Methylpiperazine Moiety Confers a Basic Center Absent in 8-Bromo and 8-Aminoalkyl Analogs

The 4-methylpiperazine ring of the target compound contains a tertiary amine with a predicted pKa of approximately 8.5, meaning the compound exists as a mixture of neutral and monocationic species at pH 7.4 [1]. The 8-bromo analog lacks any ionizable group at C8 and remains neutral across the physiological pH range. The 8-{[2-(dimethylamino)ethyl]amino} analog (CAS 476481-24-0) possesses a terminal dimethylamino group with a predicted pKa ≈ 9.5–10, remaining predominantly protonated at pH 7.4 and thus bearing a full positive charge . The intermediate basicity of the piperazine nitrogen of the target compound provides a distinct ionization profile—partial protonation at physiological pH—that may influence solubility, membrane penetration, and interactions with negatively charged residues in target proteins differently from both the neutral 8-bromo analog and the fully cationic 8-aminoalkyl analog.

ionization state pKa prediction drug-likeness membrane permeability

Molecular Weight and Heavy Atom Count Differentiate the Target Compound from Simpler Xanthine Scaffolds: Implications for Ligand Efficiency Metrics in Fragment-Based Screening

The target compound has a molecular weight of 399.4 g·mol⁻¹ and 29 heavy atoms (C18H21N7O4), placing it in the 'lead-like' chemical space (MW < 450) . The structurally simpler analog 1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7H-purine-2,6-dione (CAS 52943-65-4) has a molecular weight of approximately 278 g·mol⁻¹ and ≈ 20 heavy atoms, while the 8-bromo-3-methyl-7-(4-nitrobenzyl) analog (C13H10BrN5O4) has a molecular weight of approximately 380 g·mol⁻¹ and ≈ 24 heavy atoms [1]. The target compound offers higher molecular complexity (more functional groups for potential target interactions) while remaining below the typical 500 Da cutoff for oral bioavailability. For fragment-based or ligand-efficiency-driven screening cascades, the target compound provides a higher heavy-atom count for potential binding enthalpy gain compared to the smaller analog, but at the cost of lower ligand efficiency (LE) if binding affinity does not scale commensurately. No experimental binding affinity data is available to calculate LE for this series.

ligand efficiency fragment-based drug discovery molecular complexity screening library design

Recommended Research and Procurement Application Scenarios for 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione Based on Comparative Structural and Physicochemical Evidence


Adenosine Receptor Subtype Selectivity Profiling Panels: N7-Nitrobenzyl Purine-2,6-Dione as a Tool Compound for A₁/A₂A Pharmacophore Mapping

The target compound is suitable as a reference compound in adenosine receptor (A₁, A₂A, A₂B, A₃) radioligand displacement assays where the N7-(4-nitrobenzyl) substituent is hypothesized to confer subtype selectivity based on established xanthine SAR [1]. Unlike 7-unsubstituted theophylline analogs, the presence of the 4-nitrobenzyl group provides an additional aromatic interaction surface that can be probed via site-directed mutagenesis of receptor transmembrane domains.

Phosphodiesterase (PDE) Isoform Screening and Inhibitor Selectivity Profiling: C8-Piperazine Xanthine Scaffold

The 4-methylpiperazine ring at C8 is a recognized pharmacophore for PDE inhibition within the purine-2,6-dione class . This compound can serve as a starting point for PDE isoform selectivity screening (e.g., PDE4 vs. PDE5 vs. PDE7), where the N7-nitrobenzyl group provides an additional handle for modulating isoform preference. The predicted intermediate ionization state of the piperazine may facilitate cell-permeability in intact-cell cAMP/cGMP accumulation assays compared to permanently charged analogs.

Physicochemical Property Benchmarking in Purine Scaffold Optimization Programs: LogP, Solubility, and Permeability Comparisons

Because the target compound contains both a polar nitro group and a basic piperazine, it serves as an informative comparator for structure–property relationship (SPR) studies within purine-2,6-dione lead optimization campaigns. Parallel measurement of thermodynamic solubility, logD₇.₄, and Caco-2 permeability alongside the 3-chlorobenzyl and 8-bromo analogs [2] can quantify the impact of the nitro group on developability parameters, generating decision-enabling data for medicinal chemistry teams.

Screening Library Diversity Assessment: N7-Benzyl Purine-2,6-Diones as Privileged Fragment Combinations

For organizations curating focused screening libraries, this compound exemplifies a 'privileged fragment combination'—a xanthine core decorated with both an N7-benzyl and a C8-piperazine—that covers chemical space underrepresented in commercial libraries dominated by simpler 1,3-dialkylxanthines . Its inclusion in diversity sets for target-agnostic phenotypic screening increases the probability of identifying hits against purine-binding targets including kinases, PDEs, and adenosine receptors.

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